4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine
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Overview
Description
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a 2,4-difluorophenyl group and an ethylpyrimidinyl group
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which are crucial for nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
Given its irreversible and non-competitive inhibition of ents , it can be inferred that the compound may have a long-lasting effect in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and adenosine function, leading to various downstream effects depending on the specific cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2,4-Difluorophenyl Group: This step involves the reaction of 2,4-difluorobenzyl chloride with the piperazine derivative under basic conditions.
Attachment of the Ethylpyrimidinyl Group: The final step includes the reaction of the intermediate with N-ethylpyrimidin-2-amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Known for its inhibitory effects on human equilibrative nucleoside transporters.
2-(2,4-difluorophenyl)pyridine: Used in organic synthesis and catalysis.
Uniqueness
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N-ethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5/c1-2-20-17-21-6-5-16(22-17)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,2,7-10,12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHMXFKTFTZAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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